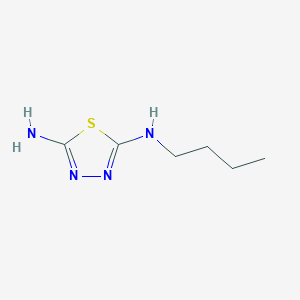
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- is an organic compound with the molecular formula C8H6Cl2N2O4 It is a derivative of benzene, characterized by the presence of two chlorine atoms, two methyl groups, and two nitro groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- typically involves multiple steps, starting from benzene. The process includes:
Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of hydrogen atoms with chlorine atoms using chlorine gas in the presence of a catalyst like iron(III) chloride.
Methylation: Introduction of methyl groups through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ethanol.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methyl groups influence the compound’s reactivity and its ability to penetrate biological membranes.
類似化合物との比較
Similar Compounds
- Benzene, 1,4-dichloro-2,5-dimethyl-.
- Benzene, 1,4-dichloro-2,5-dimethyl-3,6-diamino-.
- Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dihydroxy-.
Uniqueness
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- is unique due to the presence of both electron-withdrawing nitro groups and electron-donating methyl groups, which significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
40115-57-9 |
|---|---|
分子式 |
C8H6Cl2N2O4 |
分子量 |
265.05 g/mol |
IUPAC名 |
1,4-dichloro-2,5-dimethyl-3,6-dinitrobenzene |
InChI |
InChI=1S/C8H6Cl2N2O4/c1-3-5(9)8(12(15)16)4(2)6(10)7(3)11(13)14/h1-2H3 |
InChIキー |
HYRAGOBKBZGFKS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])C)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)



![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)





